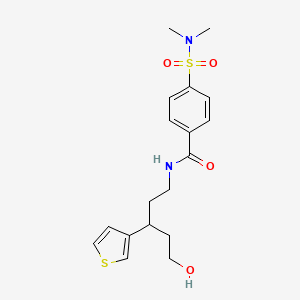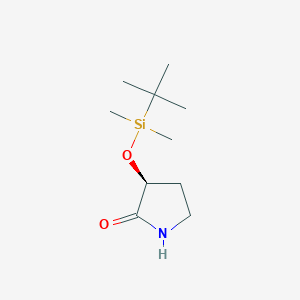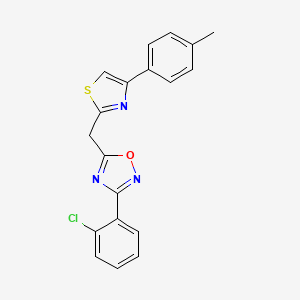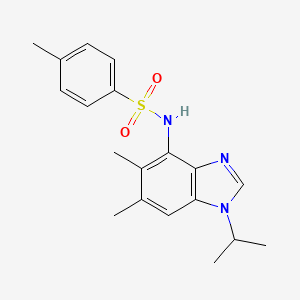
4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, also known as DMTB, is a novel compound that has gained attention due to its potential therapeutic applications. DMTB is a small molecule that is synthesized in the laboratory using various methods.
Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds related to 4-(N,N-dimethylsulfamoyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide includes studies on synthesis, biological evaluation, and their potential as pharmacological agents. For example, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have been explored for their antitumor activities against HepG2 and MCF-7 cell lines. These compounds exhibit excellent in vitro antitumor activity, highlighting the potential therapeutic applications of similar compounds (Fahim & Shalaby, 2019).
Antimicrobial and Antifungal Agents
Another study focused on the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which were evaluated against human recombinant alkaline phosphatase and for their inhibitory potential against recombinant human and rat ecto-5′-nucleotidases. These compounds showed promise for further applications in medicinal chemistry, suggesting that derivatives of this compound might also possess useful biological activities (Saeed et al., 2015).
Chemical Reactivity and Theoretical Studies
The chemical reactivity and theoretical studies, such as molecular docking and Density Functional Theory (DFT) calculations, offer insights into the interaction mechanisms and structural analysis of similar sulfonamide derivatives. This approach aids in understanding the molecular basis of their biological activities and can guide the design of new compounds with enhanced efficacy and specificity (Singh, Lakhan, & Singh, 2017).
Potential as Histone Deacetylase Inhibitors
Research on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including those with thiophene substitutions, reveals their potential as novel histone deacetylase inhibitors. These compounds show promising antiproliferative activity against various cancer cell lines, suggesting a potential application for this compound derivatives in cancer treatment (Jiao et al., 2009).
Anti-Tubercular Applications
The ultrasound-assisted synthesis of benzamide derivatives has been explored for their anti-tubercular properties. This research indicates the potential of such compounds in treating tuberculosis, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The molecular docking studies suggest these derivatives could target essential enzymes involved in the bacterial cell wall synthesis, offering a route to novel therapeutic agents (Nimbalkar et al., 2018).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-20(2)26(23,24)17-5-3-15(4-6-17)18(22)19-10-7-14(8-11-21)16-9-12-25-13-16/h3-6,9,12-14,21H,7-8,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXROITYSKIXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)


![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)



![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2653181.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)